Methyl 6-methyl-7-oxooctanoate

Description

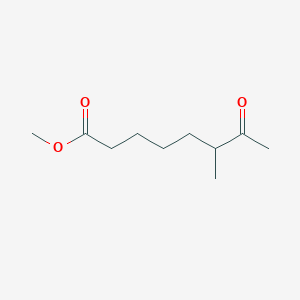

Methyl 6-methyl-7-oxooctanoate (CAS No. 5601-58-1) is a branched-chain methyl ester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . Its structure features a ketone group at the 7th carbon (7-oxo) and a methyl substituent at the 6th carbon, distinguishing it from simpler esters.

Properties

IUPAC Name |

methyl 6-methyl-7-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(9(2)11)6-4-5-7-10(12)13-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXZNIABSDHLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-58-1 | |

| Record name | methyl 6-methyl-7-oxooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methyl-7-oxooctanoate can be synthesized through various methods. One common approach involves the esterification of 6-methyl-7-oxooctanoic acid with methanol in the presence of an acid catalyst . Another method includes the reduction of 6-methyl-7-oxooctanoic acid using sodium borohydride, followed by esterification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-7-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: 6-methyl-7-oxooctanoic acid.

Reduction: 6-methyl-7-hydroxyoctanoate.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methyl-7-oxooctanoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 6-methyl-7-oxooctanoate involves its interaction with specific molecular targets and pathways. The keto group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular targets .

Comparison with Similar Compounds

Methyl Butanoate (CAS 623-42-7)

Molecular Formula : C₅H₁₀O₂

Key Differences :

- Size and Complexity: Methyl butanoate is a short-chain ester (5 carbons vs. 10 carbons in Methyl 6-methyl-7-oxooctanoate), resulting in lower molecular weight (118.13 g/mol vs. 186.25 g/mol) .

- Functional Groups: Lacks the ketone and branched-chain substituents present in this compound, making it less reactive in oxidation or nucleophilic addition reactions .

- Applications: Commonly used as a flavoring agent due to its fruity odor, whereas this compound’s discontinued status suggests niche roles in research or specialty synthesis .

Sandaracopimaric Acid Methyl Ester

Molecular Formula: Not explicitly provided (likely ~C₂₁H₃₂O₂ based on diterpenoid structure) Key Differences:

- Structural Complexity: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, featuring a polycyclic skeleton absent in this compound .

- Natural Source: Derived from plant resins, whereas this compound is likely synthetic.

8-O-Acetylshanzhiside Methyl Ester

Molecular Formula : C₂₄H₃₄O₁₂ (from )

Key Differences :

- Functional Diversity: Contains acetyloxy, hydroxy, and glycoside groups, enabling pharmacological applications (e.g., anti-inflammatory research). This compound lacks such functional diversity .

- Applications: Used as a reference standard in drug development, whereas this compound may serve as a precursor in synthesizing similar complex esters .

Ethyl 2-(7-Bromo-1,3-dioxaindan-5-yl)-2-hydroxyacetate

Molecular Formula: Not explicitly provided (likely ~C₁₃H₁₃BrO₅) Key Differences:

- Substituents: Contains bromine and a dioxaindan ring, enhancing electrophilic reactivity. This compound lacks halogens or aromatic systems .

- Applications: Brominated esters are often intermediates in pharmaceuticals, while this compound’s simpler structure may limit such roles .

Data Table: Comparative Analysis of Methyl Esters

Research Findings and Implications

- Reactivity: The ketone group in this compound may enable reactions like nucleophilic additions or reductions, distinguishing it from esters without carbonyl functionalities (e.g., Methyl butanoate) .

- Synthetic Utility : Its branched chain could sterically hinder certain reactions, contrasting with linear esters (e.g., Methyl salicylate in ) that exhibit higher volatility and simpler reaction pathways.

Biological Activity

Methyl 6-methyl-7-oxooctanoate, with the molecular formula C10H18O3, is an ester derivative of octanoic acid that has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, and provides a comprehensive overview of relevant research findings.

Chemical Structure and Properties

This compound features a methyl group at the sixth position and a keto group at the seventh position of the octanoate chain. The compound has a molecular weight of 186.25 g/mol and is synthesized through esterification processes involving methanol and 6-methyl-7-oxooctanoic acid.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anti-inflammatory Effects

Additionally, this compound has shown anti-inflammatory properties in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The keto group can form hydrogen bonds with biological molecules, influencing their function. Furthermore, the ester group may undergo hydrolysis, releasing active acid forms that can interact with cellular targets.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition at varying concentrations, supporting its potential as a natural preservative in food and pharmaceutical applications.

- Inflammation Model : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating its anti-inflammatory potential.

Comparison with Similar Compounds

This compound can be compared to other related compounds regarding their biological activities:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Methyl 6-methyl-7-hydroxyoctanoate | Moderate | High |

| Methyl octanoate | Low | Moderate |

| Methyl 6-methyl-7-oxononanoate | High | Low |

Q & A

Q. What are the recommended synthetic routes for Methyl 6-methyl-7-oxooctanoate, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : this compound can be synthesized via esterification of 6-methyl-7-oxooctanoic acid using methanol under acid catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common, but enzyme-catalyzed methods (e.g., lipases) may reduce side reactions .

- Solvent and temperature : Reflux conditions in anhydrous toluene (110–120°C) improve esterification efficiency. Solvent-free microwave-assisted synthesis can reduce reaction time .

- Yield optimization : Use Design of Experiments (DoE) to test variables like molar ratios, catalyst loading, and reaction time. Compare results with structurally similar esters (e.g., methyl levulinate derivatives) for benchmarking .

Table 1 : Example reaction optimization parameters

| Variable | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% H₂SO₄ | 3 mol% | 78 |

| Molar Ratio | 1:1 to 1:3 (acid:MeOH) | 1:2.5 | 85 |

| Reaction Time | 2–8 hours | 6 hours | 82 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Prioritize - and -NMR to confirm ester functionality and branching. Compare chemical shifts with analogs like methyl 7-oxononanoate .

- Mass Spectrometry (MS) : Use GC-MS or LC-QTOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 187) and fragmentation patterns. Cross-validate with reference materials to rule out impurities .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1730 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹). Ensure baseline correction to avoid misinterpretation .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).

- Kinetic Analysis : Calculate rate constants () using first-order kinetics. Compare activation energy () with related esters to infer stability trends .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for ester hydrolysis or nucleophilic attack. Use software (e.g., Gaussian, ORCA) to calculate Gibbs free energy barriers.

- Database Integration : Cross-reference computational results with experimental data from Reaxys or SciFinder for analogous compounds (e.g., methyl 5-methyl-6-oxoheptanoate) .

- Validation : Compare predicted reaction pathways with empirical kinetic data to refine models .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

- Methodological Answer :

- Systematic Review : Follow COSMOS-E guidelines to aggregate data from peer-reviewed studies. Assess variables like purity (>95%), analytical methods (e.g., shake-flask vs. HPLC for solubility), and temperature .

- Meta-Analysis : Use random-effects models to account for heterogeneity. Highlight outliers and re-evaluate experimental conditions (e.g., solvent polarity in logP measurements) .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in enzymatic or catalytic pathways?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled analogs to track carbonyl group participation in reactions. Use -NMR to study stereochemical outcomes .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps.

- Enzyme Assays : Test inhibition/activation effects on hydrolases or oxidoreductases. Use Michaelis-Menten kinetics to quantify substrate affinity () .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.